N-((Diphenylacetyl)oxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)benzeneethanamine
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Overview
Description
N-((Diphenylacetyl)oxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)benzeneethanamine is a complex organic compound characterized by the presence of a trifluoromethyl group, a diphenylacetyl group, and an ethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the trifluoromethyl group . The diphenylacetyl group can be formed through Friedel-Crafts acylation, while the ethyl group can be introduced via alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-((Diphenylacetyl)oxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)benzeneethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the benzene ring, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of new derivatives with different functional groups.
Scientific Research Applications
N-((Diphenylacetyl)oxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)benzeneethanamine has several scientific research applications:
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of N-((Diphenylacetyl)oxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)benzeneethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and metabolic stability . The diphenylacetyl group may contribute to the compound’s overall stability and reactivity, while the ethyl group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-alpha-methyl-3-(trifluoromethyl)benzeneethanamine: Lacks the diphenylacetyl group, resulting in different chemical and biological properties.
N-((Diphenylacetyl)oxy)-N-ethylbenzeneethanamine: Lacks the trifluoromethyl group, which affects its lipophilicity and metabolic stability.
N-((Diphenylacetyl)oxy)-N-methyl-3-(trifluoromethyl)benzeneethanamine: Lacks the ethyl group, leading to variations in pharmacokinetic properties.
Uniqueness
N-((Diphenylacetyl)oxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)benzeneethanamine is unique due to the combination of its trifluoromethyl, diphenylacetyl, and ethyl groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
94593-41-6 |
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Molecular Formula |
C26H26F3NO2 |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
[ethyl-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]amino] 2,2-diphenylacetate |
InChI |
InChI=1S/C26H26F3NO2/c1-3-30(19(2)17-20-11-10-16-23(18-20)26(27,28)29)32-25(31)24(21-12-6-4-7-13-21)22-14-8-5-9-15-22/h4-16,18-19,24H,3,17H2,1-2H3 |
InChI Key |
WXXSGEJGIPFJTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(C)CC1=CC(=CC=C1)C(F)(F)F)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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